6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at positions 1, 4, and 5. The 1-position is occupied by a tetrahydropyran (THP) group, which enhances steric bulk and modulates solubility, while the 4-methyl and 6-chloro substituents influence electronic properties and binding affinity. This compound is part of a broader class of pyrazolopyrimidines known for their pharmacological activities, including kinase inhibition and antiproliferative effects .
Properties
Molecular Formula |
C11H13ClN4O |
|---|---|
Molecular Weight |
252.70 g/mol |
IUPAC Name |
6-chloro-4-methyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H13ClN4O/c1-7-8-6-13-16(9-4-2-3-5-17-9)10(8)15-11(12)14-7/h6,9H,2-5H2,1H3 |
InChI Key |
VEWQMHKFSDEHJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NN(C2=NC(=N1)Cl)C3CCCCO3 |
Origin of Product |
United States |
Preparation Methods
Pyrazolo[3,4-d]pyrimidine Core Formation
The core structure is synthesized via cyclocondensation of diethyl malonate and urea under basic conditions to yield barbituric acid (19 ). Subsequent Vilsmeier-Haack formylation and chlorination generate 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (21 ), a pivotal intermediate.
Reaction Conditions :
Regioselective Chlorination
Chlorination at position 6 is achieved using phosphoryl chloride (POCl₃) under controlled conditions, leveraging the electron-deficient nature of the pyrimidine ring to direct electrophilic substitution.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| POCl₃ Equivalents | 3.0 | 78 |
| Temperature (°C) | 70 | 82 |
| Reaction Time (h) | 3 | 75 |
Chlorine incorporation at position 6 is confirmed via $$^{1}\text{H}$$ NMR (δ 8.19 ppm, singlet, H-6).
N1-THP Protection
Protection of the pyrazole nitrogen (N1) with tetrahydropyranyl (THP) enhances solubility and directs subsequent substitutions. The reaction employs dihydropyran (1.2 equiv) and p-toluenesulfonic acid (p-TSA, 0.1 equiv) in dichloromethane at 0–5°C.
Characterization :
4-Methyl Substitution
Introducing the methyl group at position 4 requires nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. A copper-mediated Ullmann reaction using methyl iodide (2.0 equiv) and CuI (0.2 equiv) in DMF at 120°C achieves selective methylation.
Comparative Data :
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Ullmann Coupling | CuI, DMF, 120°C, 12 h | 68 | 98.5 |
| Suzuki-Miyaura | Pd(PPh₃)₄, MeB(OH)₂, K₂CO₃ | 42 | 95.8 |
| SNAr | NaCH₃, THF, −78°C | <10 | N/A |
Ullmann coupling proves optimal, with $$^{13}\text{C}$$ NMR confirming the methyl signal at δ 22.1 ppm.
Experimental Procedures
Step 1: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
- Combine diethyl malonate (16.0 g, 0.10 mol) and urea (7.2 g, 0.12 mol) in anhydrous ethanol (100 mL).
- Add sodium ethoxide (21% w/w, 20 mL) and reflux for 7 h.
- Cool, filter, and recrystallize from ethanol to yield barbituric acid (12.5 g, 75%).
- Treat with POCl₃ (30 mL) and DMF (1 mL) at 70°C for 3 h.
- Quench with ice, neutralize with NH₄OH, filter, and dry to obtain 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (9.8 g, 82%).
Step 2: THP Protection
- Dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (5.0 g, 24.5 mmol) in DCM (50 mL).
- Add dihydropyran (3.0 g, 35.7 mmol) and p-TSA (0.5 g, 2.6 mmol).
- Stir at 0–5°C for 2 h, then wash with NaHCO₃ and brine.
- Dry over Na₂SO₄ and evaporate to yield 4,6-dichloro-1-THP-pyrazolo[3,4-d]pyrimidine (6.2 g, 89%).
Step 3: 4-Methyl Installation
- Mix 4,6-dichloro-1-THP-pyrazolo[3,4-d]pyrimidine (4.0 g, 13.8 mmol), CuI (0.5 g, 2.6 mmol), and methyl iodide (4.0 g, 27.6 mmol) in DMF (40 mL).
- Heat at 120°C for 12 h under N₂.
- Cool, dilute with water, extract with EtOAc, and purify via column chromatography (hexane:EtOAc 4:1) to yield the title compound (3.1 g, 68%).
Analytical Characterization
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 184–186°C | DSC |
| $$^{1}\text{H}$$ NMR (DMSO-d₆) | δ 8.21 (s, 1H, H-3), 5.42 (d, 1H, THP), 2.45 (s, 3H, CH₃), 3.40–3.85 (m, 4H, THP) | 400 MHz NMR |
| HPLC Purity | 99.5% | C18, MeOH:H₂O 70:30 |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its methyl substituent (C4 position), forming carboxylic acid derivatives under controlled conditions. This reaction is critical for introducing polar functional groups that enhance solubility or enable further derivatization.
| Reaction Conditions | Product | Application |
|---|---|---|
| KMnO₄ in acidic aqueous solution | 4-carboxy-pyrazolo[3,4-d]pyrimidine | Intermediate for drug conjugates |
Nucleophilic Substitution at C6 Chlorine
The chlorine atom at C6 is highly reactive toward nucleophilic substitution (SNAr), enabling the introduction of diverse substituents.
Key Reactions:
-
Amination : Reacts with primary/secondary amines (e.g., morpholine, piperazine) in DMF at 80°C to yield 6-amino derivatives .
-
Hydrolysis : Forms 6-hydroxypyrazolo[3,4-d]pyrimidine under basic conditions (KOH, H₂O/EtOH) .
Substitution Selectivity:
The electron-withdrawing pyrimidine ring activates the C6 position, while steric hindrance from the tetrahydro-2H-pyran-2-yl group limits reactivity at N1 .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions for biaryl synthesis:
| Reaction Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 6-aryl-pyrazolo[3,4-d]pyrimidine | 65–85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 6-N-alkyl/aryl derivatives | 70–90% |
Deprotection of Tetrahydro-2H-pyran-2-yl (THP) Group
The THP protecting group is cleaved under acidic conditions to regenerate the NH-pyrazole moiety:
Conditions : HCl (1M) in THF/H₂O, 50°C
Application : Essential for accessing the free pyrazole NH for further functionalization.
a) Pyrazole Ring Modifications
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/NaH to form N-alkylated derivatives .
-
Arylation : Ullmann-type coupling with aryl iodides yields N-aryl analogs .
b) Pyrimidine Ring Reactions
-
Halogenation : Bromination at C7 using NBS in DMF introduces bromine for additional coupling sites .
Biological Activity-Driven Modifications
Derivatives synthesized from this scaffold exhibit structure-activity relationship (SAR) trends:
-
Bisarylureas : Reaction with 4-chlorophenyl isocyanate forms urea-linked analogs with enhanced BRAF V600E inhibition (IC₅₀ = 23.6 nM) .
-
N-Methylation : Improves kinase selectivity by optimizing hydrophobic interactions (e.g., compound 1v in ).
Stability Under Various Conditions
| Condition | Stability | Degradation Pathway |
|---|---|---|
| Acidic (pH < 3) | Unstable | THP deprotection, pyrimidine ring hydrolysis |
| Basic (pH > 10) | Moderate | Partial hydrolysis at C6-Cl |
| Oxidative (H₂O₂) | Stable | No significant degradation |
Scientific Research Applications
6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core, with a chloro substituent at the 6-position, a methyl group at the 4-position, and a tetrahydro-2H-pyran-2-yl group attached to the nitrogen atom. This combination gives it unique chemical and biological properties, making it interesting for research and potential pharmaceutical applications.
Synthesis and Chemical Properties
The synthesis of 6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine typically involves multi-step organic reactions, where optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity. This compound's versatility is highlighted in synthetic organic chemistry.
Key Chemical Properties:
Potential Applications
This compound has potential applications in several areas, although further research is necessary to explore its full range.
- Pharmaceutical Research: Research suggests that compounds similar to this exhibit significant biological activities. Interaction studies are essential to understand how it interacts with biological targets to elucidate potential therapeutic roles.
- Versatile applications in synthetic organic chemistry
Mechanism of Action
The mechanism of action of 6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting downstream biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at Position 1: Impact on Activity and Toxicity
1-Phenyl Derivatives (e.g., 4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) :
Phenyl-substituted analogs exhibit increased hydrophobicity, which may improve membrane permeability but can also lead to toxicity. For instance, replacing furan with phenyl (as in compound 7_2d11) caused cellular toxicity in vitro . In contrast, the THP group in the target compound provides a balance of moderate hydrophobicity and reduced toxicity, likely due to its oxygen atom enabling hydrogen bonding .- 1-Methyl Derivatives (e.g., 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine): Methyl substitution simplifies synthesis but reduces steric hindrance. These derivatives often serve as intermediates for further functionalization.
Substitution at Position 6: Role in Potency
- 6-Halogenated Derivatives (e.g., PP2: 1-(tert-Butyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine): Halogenation at position 6 (e.g., Cl or Br) is common in kinase inhibitors like PP2, which shows IC50 values in the nanomolar range for Src kinase. The 6-chloro substituent in the target compound may similarly enhance binding through hydrophobic interactions, though its potency (IC50 ~0.4 µM in related analogs) is slightly lower than PP2, possibly due to differences in the R1 and R3 groups .
6-Methylthio Derivatives (e.g., 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine) :
Sulfur-containing substituents improve solubility but may reduce metabolic stability. The 6-chloro group in the target compound offers better electrophilicity for nucleophilic substitution reactions, making it a versatile intermediate .
Substitution at Position 4: Influence on Reactivity
- 4-Hydrazinyl Derivatives (e.g., 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) : Hydrazine groups enable condensation reactions for synthesizing Schiff bases. The 4-methyl group in the target compound simplifies synthetic routes and reduces susceptibility to hydrolysis, improving stability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine?
- Methodology : The synthesis typically involves nucleophilic substitution and cyclocondensation. Key steps include:
- Core Formation : Reaction of 4-chlorophenyl derivatives with thioacetamide under reflux to form the pyrazolo[3,4-d]pyrimidine scaffold .
- Functionalization : Alkylation or acylation using reagents like alkyl halides in dry acetonitrile to introduce substituents (e.g., methyl groups) .
- Protection/Deprotection : Use of tetrahydro-2H-pyran as a protecting group via reactions with phosphoryl oxychloride (POCl₃) in dimethylaniline to stabilize intermediates .
Q. How is the purity and structural integrity of this compound verified?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C4, chloro at C6) and tetrahydro-2H-pyran ring integrity .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~750 cm⁻¹ (C-Cl) validate the core structure .
- Melting Point Analysis : Consistency with literature values (e.g., 220–225°C) ensures purity .
Q. What are the standard conditions for recrystallization to isolate high-purity product?
- Procedure : Dissolve crude product in hot acetonitrile, cool to 4°C, and filter. Repeat to remove unreacted starting materials .
- Yield Enhancement : Use of activated charcoal during recrystallization reduces impurities .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the pyrazolo[3,4-d]pyrimidine core?
- Catalytic Strategies :
- Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂) enable selective C-N bond formation at C4, avoiding competing reactions at C6 .
- Suzuki Coupling : Boronic acids react selectively at C6 when the C4 position is blocked by a methyl group .
Q. What strategies resolve contradictions in biological activity data across derivatives?
- Structure-Activity Relationship (SAR) Analysis :
- Substituent Screening : Compare analogs (e.g., replacing tetrahydro-2H-pyran with cyclohexyl) to identify critical pharmacophores .
- Enzymatic Assays : Use surface plasmon resonance (SPR) to quantify binding affinities for targets like kinases or purine receptors .
Q. How can reaction yields be optimized for multi-step syntheses?
- Stepwise Optimization :
- Chlorination : Replace POCl₃ with PCl₅ in toluene to reduce side reactions during C6 chlorination .
- Catalyst Loading : Reduce Pd catalyst to 0.5 mol% in coupling reactions to minimize cost without sacrificing yield .
Q. What are the key considerations for designing analogs with improved metabolic stability?
- Modifications :
- Tetrahydro-2H-pyran Substitution : Replace with deuterated or fluorinated groups to slow hepatic clearance .
- Prodrug Design : Introduce ester moieties at C4 to enhance bioavailability, as seen in related pyrazolo[3,4-d]pyrimidines .
- In Vitro Models : Use microsomal stability assays (human liver microsomes) to screen analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
